![molecular formula C20H34O2 B122006 17alpha-Ethyl-5alpha-estrane-3alpha,17beta-diol CAS No. 6961-15-5](/img/structure/B122006.png)
17alpha-Ethyl-5alpha-estrane-3alpha,17beta-diol
Overview
Description
“17alpha-Ethyl-5alpha-estrane-3alpha,17beta-diol” is a metabolite of the anabolic steroid and illegal growth promoters Norethandrolone and Ethylestrenol . It is a useful biological marker for detecting abuse of these growth promoters . This compound belongs to the class of organic compounds known as androgens and derivatives . These are 3-hydroxylated C19 steroid hormones. They are known to favor the development of masculine characteristics .
Molecular Structure Analysis
The molecular formula of “17alpha-Ethyl-5alpha-estrane-3alpha,17beta-diol” is C20H34O3 . Its molecular weight is 322.40 g/mol .Scientific Research Applications
Biological Marker for Growth Promoter Abuse
17alpha-Ethyl-5alpha-estrane-3alpha,17beta-diol: has been identified as a biological marker for the abuse of certain growth promoters in livestock, particularly norethandrolone and ethylestrenol . This compound is extensively biotransformed in bovine liver cells, and its presence in urine or feces can indicate illegal use of these substances. This application is crucial for maintaining the integrity of the food supply and ensuring compliance with agricultural regulations.
Metabolic Studies in Livestock
The metabolism of illegal growth promoters like ethylestrenol is evaluated using 17alpha-Ethyl-5alpha-estrane-3alpha,17beta-diol as a key metabolite . Understanding the metabolic pathways in livestock can help in developing tests for detecting the use of banned substances and also contribute to the study of animal physiology.
Analytical Chemistry and Chromatography
As a reference compound, 17alpha-Ethyl-5alpha-estrane-3alpha,17beta-diol is used in analytical chemistry, particularly in chromatography, to develop methods for detecting and quantifying steroid hormones in various samples . This has applications in both research and industry, including quality control and regulatory compliance.
Future Directions
Mechanism of Action
Biochemical Pathways
The metabolism of ethylestrenol (EES), a related compound, has been studied in bovine liver cells and subcellular fractions of bovine liver preparations . It was found that EES is extensively biotransformed into norethandrolone (NE), another related compound . Furthermore, incubations of monolayer cultures of hepatocytes with NE indicated that NE itself is rapidly reduced to 17alpha-ethyl-5beta-estrane-3alpha, 17beta-diol (EED) . This suggests that the compound may play a role in these biochemical pathways.
Pharmacokinetics
In vivo tests confirmed that, after administration of either EES or NE, EED is excreted as a major metabolite . Therefore, it was concluded that, both in urine and faeces samples, EED can be used as a biological marker for the use of EES and/or NE . By monitoring EED in urine or faeces samples, the detection period after NE administration is significantly prolonged . These findings suggest that the compound has specific ADME properties that impact its bioavailability.
Action Environment
It is known that the compound is used in research and is controlled in at least one jurisdiction, including the united states of america . This suggests that legal and regulatory environments may influence the use and study of this compound.
properties
IUPAC Name |
(3R,5S,8R,9R,10S,13S,14S,17S)-17-ethyl-13-methyl-2,3,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h13-18,21-22H,3-12H2,1-2H3/t13-,14+,15-,16+,17+,18-,19-,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUBNWXDDDXQJOQ-GAXNORQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCC2C1(CCC3C2CCC4C3CCC(C4)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@H]3CC[C@H](C4)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001024451 | |
Record name | 17alpha-Ethyl-5alpha-estrane-3alpha,17beta-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001024451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
17alpha-Ethyl-5alpha-estrane-3alpha,17beta-diol | |
CAS RN |
6961-15-5 | |
Record name | 17alpha-Ethyl-5alpha-estrane-3alpha,17beta-diol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006961155 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC-61713 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61713 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 17alpha-Ethyl-5alpha-estrane-3alpha,17beta-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001024451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 17.ALPHA.-ETHYL-5.ALPHA.-ESTRANE-3.ALPHA.,17.BETA.-DIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41JO2BDJ1M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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